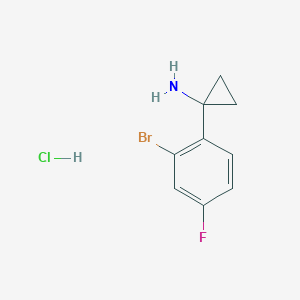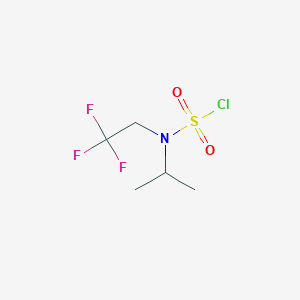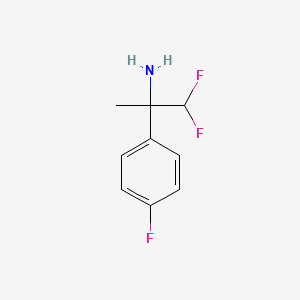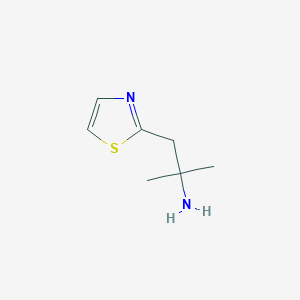
3,4-Dimethylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylpentan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a nitrogen atom bonded to a carbon chain, specifically a pentane chain substituted with two methyl groups at the 3rd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpentan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 3,4-dimethylpentyl chloride with ammonia under controlled conditions can yield this compound. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the nucleophilic substitution process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are preferred due to their efficiency and scalability. Catalysts such as Raney nickel or palladium on carbon are often employed to enhance the reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides can yield secondary or tertiary amines and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with catalysts
Substitution: Alkyl halides, Acyl chlorides
Major Products:
Oxidation: Amides, Nitriles
Reduction: Alcohols, Hydrocarbons
Substitution: Secondary amines, Tertiary amines, Amides
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound is used in the study of metabolic pathways and enzyme interactions.
Industry: this compound is utilized in the production of polymers, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound may also participate in nucleophilic attacks, altering the structure and function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylpentan-3-amine: Another aliphatic amine with similar structural features but different substitution patterns.
N,4-Dimethyl-1-pentanamine: A compound with a similar carbon chain but different positioning of the nitrogen atom
Uniqueness: 3,4-Dimethylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Eigenschaften
Molekularformel |
C7H17N |
|---|---|
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
3,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-6(2)7(3)4-5-8/h6-7H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
WEZJDTIOVDYLCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)


